3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide
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Overview
Description
3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a methyl group at the 3-position, an isopropyl group at the 1-position, and a carboximidamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-1-(propan-2-yl)-1H-pyrazole, the carboximidamide group can be introduced through a series of reactions involving nitration, reduction, and subsequent amidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(propan-2-yl)-1H-pyrazole: Lacks the carboximidamide group but shares the pyrazole core structure.
1H-Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a fused pyridine ring.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures.
Uniqueness
3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and provides opportunities for further chemical modifications .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylpyrazole-4-carboximidamide |
InChI |
InChI=1S/C8H14N4/c1-5(2)12-4-7(8(9)10)6(3)11-12/h4-5H,1-3H3,(H3,9,10) |
InChI Key |
LWYXPOFZWRMIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=N)N)C(C)C |
Origin of Product |
United States |
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